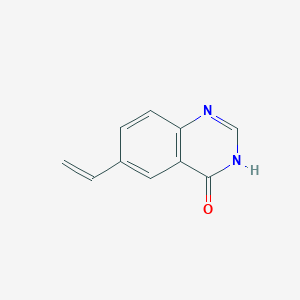

6-Vinylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

6-ethenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C10H8N2O/c1-2-7-3-4-9-8(5-7)10(13)12-6-11-9/h2-6H,1H2,(H,11,12,13) |

InChI Key |

DSDNRCGRHYDXBM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=C(C=C1)N=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Vinylquinazolin 4 1h One and Congeners

Established Synthetic Pathways to Substituted Quinazolinone Cores

The construction of the fundamental quinazolinone ring system is a well-explored area of organic synthesis, with several reliable methods at the disposal of chemists. These methods often utilize readily available starting materials and proceed through various reaction mechanisms to yield the desired heterocyclic core.

Cyclocondensation Reactions of Anthranilic Acid Derivatives

A cornerstone in quinazolinone synthesis is the cyclocondensation of anthranilic acid and its derivatives. This approach is widely favored due to the commercial availability of a diverse range of substituted anthranilic acids, allowing for the preparation of a variety of quinazolinone analogs.

One of the most common methods involves the one-pot, three-component reaction of anthranilic acid, an amine, and an orthoester. researchgate.net This reaction can be catalyzed by a variety of catalysts, including cerium(III) methylsulfonate, ytterbium(III) triflate, and silica-supported sodium hydrogen sulfate. researchgate.net The use of microwave irradiation in conjunction with heteropolyacids like H3PW12O40·13H2O has been shown to facilitate a rapid and high-yielding solvent-free synthesis of 4(3H)-quinazolinones. mdpi.com This method offers advantages such as short reaction times and good yields. mdpi.com

The Niementowski quinazoline (B50416) synthesis is another classical and widely used method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. nih.gov While traditionally requiring high temperatures and long reaction times, the use of microwave irradiation has significantly improved the efficiency of this reaction. nih.gov

Alternative starting materials for cyclocondensation include 2-nitro- and 2-azidobenzoic acid derivatives. These can be reduced in situ to the corresponding anthranilic acid derivatives, which then undergo cyclocondensation. For example, a microwave-mediated reduction of these substrates using zinc and ammonium (B1175870) formate (B1220265) under solvent-free conditions provides a mild and efficient route to (3H)-quinazolinones. nih.gov

| Catalyst/Reagent | Reaction Conditions | Starting Materials | Product | Yield (%) | Reference |

| Ce(CH3SO3)3·2H2O | Room Temperature, Solvent-Free | Anthranilic acid, Ortho esters, Anilines | 3-Aryl-4(3H)-quinazolinones | High | researchgate.net |

| H3PW12O40·13H2O | Microwave Irradiation, Solvent-Free | Anthranilic acid, Orthoesters/Formic acid, Anilines | 4(3H)-quinazolinones | ~80 | mdpi.com |

| Zinc, Ammonium Formate | Microwave Irradiation, Solvent-Free | 2-nitro/2-azido arenes | N-Arylformamides -> (3H)-quinazolinone | Not Specified | nih.gov |

| Thio carbamate (B1207046) salt | Microwave Irradiation, Ethanol (B145695) or Solvent-Free | Anthranilic acid, Thio carbamate salt | 3-Aryl 2-thioderivatives of quinazolinone | High | nih.gov |

Annulation Strategies for Quinazolinone Ring Formation

Annulation strategies provide an alternative and versatile approach to the quinazolinone core, often starting from precursors that already contain a portion of the final ring system. These methods can offer unique regiochemical control and functional group tolerance.

One such strategy involves the reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide (B127407). This reaction, catalyzed by indium(III) or bismuth(III) salts, proceeds in a one-pot fashion where the nitro group is reduced, and the resulting anthranilic acid derivative undergoes cyclocondensation with formamide to yield quinazolinones in high yields and purity. arkat-usa.org

Another approach utilizes 2-aminobenzamide (B116534) as a key building block. researchgate.net Various partners can be used for its annulation, including benzaldehyde (B42025), acetophenone, and even dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source. researchgate.net Copper-catalyzed oxidative multicomponent annulation reactions have also been developed. For instance, the reaction of anilines, alkylamines, and formaldehyde (B43269) in the presence of a copper catalyst and an oxidant leads to the formation of quinazolinones through the formation of multiple C-N and C-C bonds. bohrium.com

Transition-metal-free methods have also been established. For example, the reaction of ortho-fluorobenzamides with amides in the presence of cesium carbonate promotes an SNAr reaction followed by cyclization to afford 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.gov Furthermore, silver(I)-catalyzed cascade cyclization of 2-aminobenzamides and 2-alkynylbenzaldehydes provides a route to isoquinoline-fused quinazolinone derivatives. thieme-connect.com

| Starting Materials | Catalyst/Reagent | Key Transformation | Product | Reference |

| 2-Nitrobenzoic acid derivatives, Formamide | Indium(III) or Bismuth(III) salts | Reductive N-heterocyclization | Quinazolinones | arkat-usa.org |

| Anilines, Alkylamines, Formaldehyde | Copper(II) triflate, DTBP, O2 | Oxidative multicomponent annulation | Quinazolinones | bohrium.com |

| ortho-Fluorobenzamides, Amides | Cesium Carbonate | SNAr reaction and cyclization | 2-Substituted and 2,3-disubstituted quinazolin-4-ones | nih.gov |

| 2-Aminobenzamides, 2-Alkynylbenzaldehydes | Silver(I) Nitrate | Cascade cyclization and in situ oxidation | Isoquinoline-fused quinazolinones | thieme-connect.com |

Precision Introduction of the Vinyl Moiety at the C-6 Position

Once the quinazolinone core is established, the next critical step is the introduction of the vinyl group at the C-6 position. This transformation requires precise and efficient chemical methods to ensure the desired regioselectivity and yield.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for introducing a vinyl group onto an aromatic ring. The Suzuki-Miyaura cross-coupling reaction is a prominent example. This reaction typically involves the coupling of a halogenated quinazolinone, such as 6-bromo-2-styrylquinazolin-4(3H)-one, with an arylboronic acid in the presence of a palladium catalyst. nih.gov This method has been successfully employed to synthesize a variety of 6-aryl-2-styrylquinazolin-4(3H)-ones. nih.gov

The reactivity of the C-halogen bond in these reactions generally follows the order C-I > C-Br >> C-Cl, allowing for selective coupling. mdpi.com Various palladium catalysts, such as PdCl2(PPh3)2, are effective for these transformations. nih.gov

| Halogenated Quinazolinone | Coupling Partner | Catalyst | Product | Reference |

| 6-Bromo-2-styrylquinazolin-4(3H)-ones | Arylboronic acids | PdCl2(PPh3)2 | 6-Aryl-2-styrylquinazolin-4(3H)-ones | nih.gov |

| Halogenated quinazolinones | Organozinc reagents | Palladium or Nickel catalysts | Polysubstituted quinazolinones | mdpi.com |

| Halogenated quinazolines | Grignard reagents | Palladium catalyst | Polysubstituted quinazolines | mdpi.com |

| Halogenated quinazolinones | Terminal acetylenes | Palladium catalyst and Copper(I) iodide | Alkynyl-substituted quinazolinones | mdpi.com |

Olefination and Vinylating Reactions

Olefination reactions provide a direct method for converting a carbonyl group into a carbon-carbon double bond, which can be a strategic approach to introduce a vinyl group. While not directly applied to a pre-existing C-6 carbonyl on the quinazolinone ring in the provided context, the principles of olefination are relevant for synthetic design. The Wittig reaction, for example, is a classic olefination method that reacts an aldehyde or ketone with a phosphonium (B103445) ylide. uchicago.edu

A more direct approach to vinylation involves the reaction of a suitable precursor with a vinylating agent. For instance, the synthesis of 6-bromo-2-vinyl-3H-quinazolin-4-one has been achieved through the reaction of 5-bromoanthranilic acid amide with 3-chloropropionyl chloride, followed by cyclization and dehydrohalogenation. researchgate.net This 2-vinylquinazolinone can then undergo further modifications. researchgate.net

More recently, copper-mediated dehydroacylation of ketones has emerged as a novel olefination method. nih.gov This reaction involves the cleavage of a C-C bond and the formation of an alkene. While not explicitly demonstrated for the C-6 position of quinazolinone, this strategy presents a potential avenue for future synthetic explorations.

Knoevenagel Condensation and Analogous Alkenylation Approaches

The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting an active methylene (B1212753) compound with an aldehyde or ketone. scielo.br This reaction is particularly useful for synthesizing styryl derivatives of quinazolinones.

For example, the Knoevenagel condensation of 6-bromo-2-methylquinazolin-4-one with various benzaldehyde derivatives in the presence of acetic acid under reflux conditions affords the corresponding 6-bromo-2-styrylquinazolin-4(3H)-ones. nih.gov The geometry of the resulting double bond is typically the E-isomer, as confirmed by NMR spectroscopy. nih.gov This method is a key step in the synthesis of more complex 6-substituted quinazolinones. nih.gov

The reaction conditions for Knoevenagel condensations can be varied, with some protocols utilizing catalyst-free conditions in a binary mixture of ethanol and water, offering a greener approach. scielo.br

| Quinazolinone Precursor | Aldehyde/Ketone | Reaction Conditions | Product | Reference |

| 6-Bromo-2-methylquinazolin-4-one | Benzaldehyde derivatives | Acetic acid, reflux | 6-Bromo-2-styrylquinazolin-4(3H)-ones | nih.gov |

| Aldehyde | Active methylene compound | Ethanol/water (3:7), 80 °C | Alkenes | scielo.br |

| Aldehyde | Meldrum's acid | Uncatalyzed, water, 75 °C | Knoevenagel product | scielo.br |

Eco-Conscious Methodologies and Sustainable Synthesis

Catalyst-Free and Solvent-Free Reaction Systems

The elimination of both catalysts and solvents represents a significant leap toward ideal green synthesis. These methodologies not only simplify reaction procedures and product purification but also drastically reduce chemical waste and potential environmental impact.

Several innovative approaches have been developed for the synthesis of quinazolinones and related heterocycles without the need for catalysts or traditional organic solvents. One-pot multicomponent reactions are particularly suited to these conditions. A notable example is the synthesis of octahydroquinazolinones via a grindstone technique, which involves the cyclo-condensation of dimedone, thiourea, and an aromatic aldehyde. orientjchem.org This method proceeds by mechanically grinding the solid reactants together, a process that generates semisolid mixtures and promotes the reaction to completion without any solvent. orientjchem.org The progress can be monitored by Thin-Layer Chromatography (TLC), and this technique completely avoids the use of potentially toxic solvents and catalysts. orientjchem.org

Ultrasound irradiation has also emerged as a powerful tool for promoting catalyst-free reactions. A facile synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones, congeners of quinazolinones, has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasonic conditions. nih.gov This method provides a clean and efficient pathway to complex heterocyclic systems without a catalyst. nih.gov

Similarly, catalyst-free syntheses in green solvents like water have been reported. The synthesis of 1,2,4-triazole-linked 1,4-dihydropyridine (B1200194) derivatives has been successfully performed through a four-component reaction in water under microwave irradiation without any catalyst, achieving excellent yields in a short time. nih.gov Another approach involves the synthesis of 3-substituted-2-thioxo-4-quinazolinones by reacting methyl 2-isothiocyanatobenzoate with various amines in water at 60 °C, which avoids organic solvents and toxic waste. umh.es

Solvent-free conditions, even when a catalyst is present, offer significant environmental benefits. For instance, the synthesis of quinazolin-4(3H)-ones has been effectively carried out by reacting o-aminobenzamide with aldehydes under solvent-free conditions using wet zinc oxide nanopowder as a recyclable catalyst. researchgate.net The reaction proceeds efficiently at elevated temperatures (130 °C) under an air atmosphere. researchgate.net

The following table summarizes various catalyst-free and solvent-free approaches for the synthesis of quinazolinones and related compounds.

| Reactants | Product | Conditions | Yield (%) | Reference |

| Aldehyde, Dimedone, Thiourea | Octahydroquinazolinone | Grindstone, catalyst-free, solvent-free | N/A | orientjchem.org |

| 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, Aromatic amines | 6H-1-benzopyrano[4,3-b]quinolin-6-one | Ultrasound, catalyst-free | N/A | nih.gov |

| o-Aminobenzamide, 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)quinazolin-4(3H)-one | Wet ZnO-NPs, 130°C, solvent-free, air atmosphere | 90 | researchgate.net |

| 3-amino-1,2,4-triazole, Diethyl acetylenedicarboxylate, Aldehydes, Malononitrile | 1,2,4-triazole-linked 1,4-dihydropyridine | Microwave, water, catalyst-free | 94-97 | nih.gov |

| Methyl 2-isothicyanatobenzoate, Amines | 3-substituted-2-thixo-4-quinazolinone | Water, 60°C, additive-free | Good | umh.es |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing byproduct formation.

Modern synthetic strategies for quinazolinones increasingly focus on maximizing atom economy. Acceptorless dehydrogenative coupling (ADC) is one such strategy, which has been employed in the cobalt-catalyzed synthesis of quinazolinones from 2-aminobenzamides and renewable alcohols under neat (solvent-free) microwave-assisted conditions. nih.gov This method is highly atom-economical as it generates only hydrogen and water as byproducts. nih.gov Similarly, nickel-catalyzed [4+2] annulation of benzylamines and nitriles offers an atom-economic route to multisubstituted quinazolines. organic-chemistry.org

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, also contribute to higher reaction efficiency and atom economy. rsc.org An electrochemical approach using iodine as a catalyst for the tandem oxidation of 2-aminobenzamides and alcohols in water demonstrates a green and atom-economic synthesis of quinazolinones. rsc.org Cobalt-catalyzed three-component cascade reactions involving isocyanides, azides, and amines also feature high atom economy for accessing quinazoline derivatives under mild conditions. bohrium.com

Reaction efficiency is not solely determined by chemical yield but also encompasses factors like reaction time, energy consumption, and ease of workup. Microwave-assisted organic synthesis (MAOS) has been shown to significantly improve reaction efficiency by reducing reaction times and often increasing yields. mdpi.comijarsct.co.in For example, the microwave-assisted synthesis of quinazolinones in the green solvent γ-valerolactone has been reported as a clean and efficient method. acs.org Another microwave-promoted synthesis of octahydroquinazolinones using ammonium metavanadate as a catalyst highlights the benefits of reduced reaction times and high yields. ijarsct.co.in

The table below outlines several synthetic methods for quinazolinones, highlighting their efficiency and atom-economic features.

| Starting Materials | Catalyst/Conditions | Key Features | Yield (%) | Reference |

| 2-Aminobenzamide, Alcohols | CoCl₂, Microwave, Neat (Solvent-free) | Atom-economical, Acceptorless Dehydrogenative Coupling (ADC) | N/A | nih.gov |

| 2-Nitrobenzaldehydes, Urea, Hydrazine hydrate | Copper catalyst, One-pot | Atom-economical, wide substrate scope | 47-85 | acs.org |

| 2-Aminobenzamides, Alcohols | I₂, Electrocatalysis, Water | Green solvent, high atom economy, tandem oxidation | 79-94 | rsc.org |

| Isocyanides, Azides, Amines | Cobalt catalyst | High atom economy, mild conditions, cascade reaction | Excellent | bohrium.com |

| 2-Aminobenzamide, Aldehyde bisulfite adducts | Microwave, Water | Reduced waste, no column chromatography, enhanced sustainability | 74 | mdpi.com |

| Amine, Aldehyde, Urea | Ammonium metavanadate, Microwave | Reduced reaction times, high yields, operational simplicity | N/A | ijarsct.co.in |

Advanced Spectroscopic and Structural Elucidation of 6 Vinylquinazolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 6-Vinylquinazolin-4(1H)-one, both ¹H and ¹³C NMR spectroscopy offer definitive insights into its complex structure, from the proton environment of the quinazolinone core and its vinyl substituent to the identification of all carbon atoms, including those without attached protons.

Proton (¹H) NMR Characterization

Proton NMR spectroscopy for this compound provides critical data on the number of distinct protons, their chemical environment, and their spatial relationships through spin-spin coupling.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the bicyclic quinazolinone system and the vinyl moiety. The aromatic protons of the quinazolinone ring typically resonate in the downfield region of the spectrum, influenced by the electron-withdrawing effects of the amide functionality and the inherent aromaticity. The protons H-5, H-7, and H-8 exhibit chemical shifts and splitting patterns dictated by their position relative to the vinyl group and the heterocyclic ring. The H-2 proton, being adjacent to a nitrogen atom within the pyrimidine (B1678525) ring, also shows a characteristic downfield shift.

The vinyl group (-CH=CH₂) gives rise to a complex set of signals, typically a doublet of doublets for the α-proton (H-α) and two distinct signals for the terminal β-protons (H-β, cis and trans). These signals are readily identifiable in the olefinic region of the spectrum. Additionally, a broad singlet corresponding to the N-H proton of the lactam is expected, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (Position 1) | 12.0 - 12.5 | broad singlet |

| H-2 | ~8.15 | singlet |

| H-5 | ~8.20 | doublet |

| H-7 | ~7.85 | doublet of doublets |

| H-8 | ~7.60 | doublet |

| H-α (vinyl) | ~6.80 | doublet of doublets |

| H-β_trans_ (vinyl) | ~5.95 | doublet |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Spin-spin coupling constants (J) are essential for confirming the connectivity and stereochemistry of the vinyl group. The interaction between the vinyl protons results in a characteristic splitting pattern that allows for unambiguous assignment.

The α-proton (H-α) is coupled to both the cis- and trans-β-protons, resulting in a doublet of doublets. The magnitude of these coupling constants is stereochemically dependent:

³J_trans_ (coupling between H-α and H-β_trans_) is typically in the range of 11-18 Hz. libretexts.org

³J_cis_ (coupling between H-α and H-β_cis_) is smaller, generally between 6-15 Hz. libretexts.org

²J_gem_ (geminal coupling between H-β_cis_ and H-β_trans_) is the smallest, usually between 0-5 Hz. libretexts.org

This distinct difference in the magnitude of cis and trans coupling constants provides definitive evidence for the structure of the vinyl substituent. researchgate.net The protons on the quinazolinone ring also exhibit coupling, with ortho-coupling (³J) typically around 6-10 Hz and meta-coupling (⁴J) being smaller, around 2-4 Hz. libretexts.org

The relative integration of the signals in the ¹H NMR spectrum corresponds directly to the ratio of the protons giving rise to those signals. For this compound, the integration would confirm the presence of:

Four aromatic protons: The signals for H-2, H-5, H-7, and H-8 would integrate in a 1:1:1:1 ratio.

Three vinyl protons: The signals for H-α, H-β_cis_, and H-β_trans_ would integrate in a 1:1:1 ratio.

One amide proton: The signal for the N-H proton would integrate to one.

This quantitative analysis is a fundamental step in verifying the molecular structure and ensuring the purity of the compound.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum where each carbon atom appears as a single line. wikipedia.org

The spectrum of this compound would display signals for ten distinct carbon atoms. The carbonyl carbon (C-4) of the amide group is the most deshielded, appearing significantly downfield (>160 ppm). nih.gov The carbons of the aromatic and vinyl groups resonate in the intermediate region of the spectrum (approximately 110-150 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145 |

| C-4 (C=O) | ~163 |

| C-4a | ~122 |

| C-5 | ~127 |

| C-6 | ~135 |

| C-7 | ~134 |

| C-8 | ~118 |

| C-8a | ~148 |

| C-α (vinyl) | ~136 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Quaternary carbons are those not directly bonded to any hydrogen atoms. In this compound, these are C-4, C-4a, C-6, and C-8a. In a standard proton-decoupled ¹³C NMR spectrum, the signals for quaternary carbons are typically weaker and sharper than those for protonated carbons. huji.ac.il This is due to two main factors: a longer spin-lattice relaxation time (T1) and the absence of the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons with attached protons during decoupling. huji.ac.il The distinctively low intensity of these signals, combined with their characteristic chemical shifts, allows for their confident assignment. The carbonyl carbon (C-4) is particularly easy to identify due to its far downfield position.

Vinyl Carbon Signal Differentiation

In the ¹³C NMR spectrum of this compound, the two carbon atoms of the vinyl substituent (-CH=CH₂) are chemically inequivalent and therefore resonate at distinct chemical shifts. The terminal methylene (B1212753) carbon (=CH₂) is typically observed further upfield (lower ppm value) compared to the methine carbon (-CH=) directly attached to the quinazolinone ring.

This difference arises from their distinct electronic environments. The methine carbon (C-α) is directly bonded to the aromatic ring system and its electron density is influenced by the ring's electronic effects. In contrast, the terminal methylene carbon (C-β) is only attached to the methine carbon. This differentiation is a key feature in the ¹³C NMR spectrum that confirms the presence and electronic nature of the vinyl group.

Table 1: Hypothetical ¹³C NMR Chemical Shifts for the Vinyl Group of this compound Data is illustrative and based on typical values.

| Carbon Atom | Hypothetical Chemical Shift (δ) in ppm | Rationale |

| Vinyl -C H= | ~135.8 | Attached to the aromatic ring, more deshielded. |

| Vinyl =C H₂ | ~116.5 | Terminal sp² carbon, less deshielded than the substituted carbon. |

Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is crucial for mapping the connectivity within the vinyl group and the aromatic protons. A cross-peak between two proton signals in the COSY spectrum indicates that they are spin-coupled. Key expected correlations would include those between the three distinct protons of the vinyl group and adjacent protons on the quinazolinone ring.

Table 2: Hypothetical ¹H-¹H COSY Correlations for this compound Data is illustrative and based on typical values.

| Proton 1 | Correlates with (Proton 2) | Type of Coupling |

| H-α (vinyl) | H-βcis (vinyl) | ³J (vicinal) |

| H-α (vinyl) | H-βtrans (vinyl) | ³J (vicinal) |

| H-βcis (vinyl) | H-βtrans (vinyl) | ²J (geminal) |

| H-5 | H-7 | ⁴J (meta) |

| H-7 | H-8 | ³J (ortho) |

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). mdpi.com This technique allows for the unambiguous assignment of protonated carbons. Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, providing a direct map of the C-H bonds within the molecule.

Table 3: Hypothetical HSQC C-H Correlations for this compound Data is illustrative and based on typical values.

| Hypothetical ¹H Shift (δH) | Hypothetical ¹³C Shift (δC) | Assignment |

| ~8.15 | ~145.1 | C2-H |

| ~7.90 | ~127.5 | C5-H |

| ~7.75 | ~134.5 | C7-H |

| ~7.50 | ~126.8 | C8-H |

| ~6.70 | ~135.8 | Cα-H (vinyl) |

| ~5.90 | ~116.5 | Cβ-H (vinyl, trans) |

| ~5.45 | ~116.5 | Cβ-H (vinyl, cis) |

The HMBC experiment is critical for elucidating the complete carbon skeleton by identifying correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different spin systems. For this compound, HMBC would be essential to confirm the attachment of the vinyl group to the C-6 position of the quinazolinone core.

Table 4: Hypothetical Key HMBC Correlations for this compound Data is illustrative and based on typical values.

| Proton(s) | Correlates with Carbon (δC) | Inferred Connectivity |

| H-α (vinyl, ~6.70 ppm) | C-5, C-7, C-6 | Confirms attachment to C-6 |

| H-β (vinyl, ~5.45, 5.90 ppm) | C-6 | Confirms vinyl group position |

| H-5 (~7.90 ppm) | C-4, C-6, C-7, C-8a | Connects H-5 to quinazolinone core |

| H-2 (~8.15 ppm) | C-4, C-8a | Confirms pyrimidine ring structure |

| N1-H (~12.1 ppm) | C-2, C-8a, C-4 | Confirms lactam structure |

The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This provides valuable information about the three-dimensional structure and conformation of the molecule. For this compound, a key observation would be the spatial proximity between the vinyl group's α-proton and the aromatic H-5 proton, which would appear as a cross-peak in the NOESY spectrum.

Table 5: Hypothetical Key NOESY Correlations for this compound Data is illustrative and based on typical values.

| Proton 1 | Correlates with (Proton 2) | Inference |

| H-α (vinyl) | H-5 | Proximity confirms the orientation of the vinyl group relative to the ring. |

| H-5 | N1-H | Spatial proximity within the fused ring system. |

| H-8 | N1-H | Spatial proximity within the fused ring system. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can help confirm its structure. For this compound (C₁₀H₈N₂O), the expected exact mass would be approximately 172.0637 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺˙) and a series of fragment ions resulting from the cleavage of the parent structure.

A plausible fragmentation pathway could involve the loss of CO (28 Da) from the quinazolinone ring, a common fragmentation for such systems, or cleavage related to the vinyl substituent.

Table 6: Hypothetical Mass Spectrometry Fragmentation Data for this compound Data is illustrative and based on typical values.

| m/z Value (Hypothetical) | Proposed Fragment | Identity |

| 172 | [C₁₀H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 144 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 143 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 117 | [M - CO - HCN]⁺˙ | Sequential loss of CO and HCN |

| 90 | [C₇H₆]⁺˙ | Fragment from ring cleavage |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₈N₂O, the expected monoisotopic mass would be calculated with high precision (typically to four or five decimal places). bldpharm.com An HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or other adducts. The experimentally determined exact mass would then be compared to the theoretical mass calculated from its elemental formula. A low mass error, typically in the parts-per-million (ppm) range, would confirm the elemental composition of C₁₀H₈N₂O, providing unambiguous evidence for the compound's identity over other potential structures with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical m/z |

|---|---|---|

| C₁₀H₈N₂O | [M+H]⁺ | 173.07094 |

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments are employed to analyze the fragmentation patterns of a molecule, which provides valuable insights into its structure. The protonated molecule of this compound ([C₁₀H₉N₂O]⁺, m/z 173.07) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would correspond to the cleavage of specific bonds within the molecule.

For the parent quinazolin-4(1H)-one, a characteristic fragmentation involves the loss of CO followed by HCN, a retro-Diels-Alder (RDA) reaction, or cleavage of the pyrimidine ring. nih.gov For this compound, fragmentation would likely involve these core pathways as well as cleavages related to the vinyl substituent. For instance, the loss of the vinyl group (C₂H₃•, 27 Da) or ethylene (B1197577) (C₂H₄, 28 Da) could be expected. A detailed analysis of these pathways helps to confirm the connectivity of the atoms and the position of the vinyl group on the quinazolinone core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, several characteristic absorption bands would be anticipated. The data from related 6-substituted quinazolinones can provide expected ranges for these vibrations. researchgate.net

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam group.

C=O Stretching: A strong, sharp absorption band, characteristic of the amide carbonyl (C=O) group in the quinazolinone ring, is typically observed between 1650-1700 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations from the fused ring system would appear in the 1450-1620 cm⁻¹ region. The stretching of the vinyl C=C bond would also be found in this region, typically around 1630-1650 cm⁻¹.

C-H Bending (Vinyl): Out-of-plane bending vibrations (wagging) for the vinyl group's =C-H bonds would produce strong bands in the 900-1000 cm⁻¹ range, confirming its presence.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretch | 3200-3400 (broad) |

| C=O (Amide) | Stretch | 1650-1700 (strong, sharp) |

| C=C (Vinyl) | Stretch | 1630-1650 |

| C=C / C=N (Aromatic) | Stretch | 1450-1620 |

X-ray Crystallography

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. This technique would provide unequivocal proof of the compound's structure, including the planar nature of the quinazolinone ring system and the exact location and orientation of the vinyl substituent at the C6 position. Studies on related compounds like 6-nitroquinazolin-4(3H)-one and 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one have successfully used this method to elucidate their solid-state structures. nih.govresearchgate.net

The data obtained from X-ray crystallography allows for a detailed analysis of the molecule's geometric parameters. This includes precise measurements of all bond lengths, bond angles, and torsion angles. For this compound, this would confirm the expected hybridizations of the atoms and reveal any strain or distortion in the ring system. Furthermore, the analysis would describe the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and potential π-π stacking interactions between the aromatic rings. nih.gov This information is crucial for understanding the solid-state properties of the compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinazolin-4(1H)-one |

| 6-nitroquinazolin-4(3H)-one |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The stability and supramolecular assembly of crystalline solids are dictated by a network of intermolecular interactions. For quinazolinone derivatives, these interactions primarily include hydrogen bonding and π–π stacking, which together create intricate and stable crystal packing motifs. The analysis of these forces is crucial for understanding the solid-state behavior of compounds like this compound. While specific crystallographic data for this compound is not available, the study of closely related quinazolinone structures provides significant insight into the expected intermolecular interactions and packing arrangements.

Hydrogen Bonding:

Hydrogen bonds are a cornerstone of the crystal architecture of quinazolinone derivatives. libretexts.orgchemguide.co.uk In analogs such as 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one, molecules typically form centrosymmetric dimers through strong N—H⋯O hydrogen bonds. nih.govresearchgate.net This characteristic interaction involves the hydrogen atom of the N-H group at position 3 and the oxygen atom of the carbonyl group at position 4, creating a stable ring motif. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Quinazolinone Analogs

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N—H⋯O | 0.86 | 2.01 | 2.86 | 170 |

| N—H⋯N | 0.86 | 2.18 | 3.03 | 173 |

| C—H⋯O | 0.93 | 2.45 | 3.37 | 170 |

| C—H⋯N | 0.93 | 2.58 | 3.50 | 175 |

Note: The data presented in this table are representative values from crystallographic studies of analogous quinazolinone compounds and are intended to be illustrative.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govuzicps.uz This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. mdpi.com The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of significant intermolecular contact. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Quinazolinone Structures

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.1 - 49.4% |

| O···H / H···O | 17.7 - 25.4% |

| C···H / H···C | 14.9 - 25.8% |

| C···C (π–π stacking) | 3.7 - 6.7% |

| N···H / H···N | 0.5 - 17.1% |

Note: This table compiles data from Hirshfeld surface analyses of various quinazolinone derivatives to provide an expected range of interaction contributions. nih.govnih.govresearchgate.net

The dominant contribution often comes from H···H contacts, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.govresearchgate.net Significant contributions from O···H/H···O and N···H/H···N contacts quantitatively confirm the presence and importance of hydrogen bonding. nih.govnih.gov Furthermore, C···C contacts provide evidence for π–π stacking interactions between the aromatic rings of adjacent molecules, which often contribute to the formation of stacked columnar or herringbone structures in the crystal packing. nih.gov The red spots on the dnorm surface visually confirm the locations of these short and significant intermolecular contacts, such as hydrogen bonds and π–π stacking regions. nih.govmdpi.com

Chemical Reactivity and Transformation Studies of 6 Vinylquinazolin 4 1h One

Reactivity Profile of the Vinyl Moiety

The vinyl group attached to the quinazolinone core is an electron-rich center due to the presence of a π-bond, making it susceptible to attack by electrophiles. libretexts.orglibretexts.org This inherent nucleophilicity is the basis for its participation in a range of addition and polymerization reactions. The reactivity is a key aspect in the synthesis of more complex molecules derived from this basic structure.

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond is broken to form two new sigma bonds. libretexts.org In the case of 6-Vinylquinazolin-4(1H)-one, the vinyl group readily reacts with electrophiles. For instance, the addition of hydrogen halides (HX) proceeds via an initial attack of the electrophilic proton on the double bond, leading to the formation of a carbocation intermediate. libretexts.orgsavemyexams.com This is followed by the nucleophilic attack of the halide ion to yield the corresponding haloethyl-quinazolinone derivative. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

Table 1: Examples of Electrophilic Addition Reactions

| Reactant | Reagent | Product |

| This compound | HBr | 6-(1-Bromoethyl)quinazolin-4(1H)-one |

| This compound | H₂O/H⁺ | 6-(1-Hydroxyethyl)quinazolin-4(1H)-one |

| This compound | Br₂ | 6-(1,2-Dibromoethyl)quinazolin-4(1H)-one |

This table presents hypothetical examples based on the general reactivity of vinyl groups.

While less common for simple alkenes, nucleophilic addition to the vinyl group of this compound can occur, particularly in a conjugate or Michael addition fashion. This type of reaction involves the addition of a nucleophile to the β-carbon of the vinyl group, which is activated by the electron-withdrawing nature of the quinazolinone ring system. cem.com A variety of nucleophiles, including amines, thiols, and carbanions, can participate in these reactions, leading to the formation of diverse derivatives. nih.gov For example, the reaction with an amine would yield an aminoethyl-substituted quinazolinone. nih.gov

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product |

| Diethylamine | 6-(2-(Diethylamino)ethyl)quinazolin-4(1H)-one |

| Thiophenol | 6-(2-(Phenylthio)ethyl)quinazolin-4(1H)-one |

| Sodium cyanide | 6-(2-Cyanoethyl)quinazolin-4(1H)-one |

This table illustrates potential products from nucleophilic addition reactions.

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. libretexts.orgkharagpurcollege.ac.in When reacted with a conjugated diene, the vinyl group undergoes a concerted reaction to form a new cyclohexene (B86901) ring fused or appended to the quinazolinone scaffold. libretexts.org The efficiency and stereochemistry of the Diels-Alder reaction are influenced by the electronic properties of both the diene and the dienophile. williams.edu

Furthermore, the vinyl group can participate in 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) reacts with the vinyl group (the dipolarophile) to form a five-membered heterocyclic ring. This provides a versatile route to various heterocyclic-substituted quinazolinones.

Table 3: Examples of Cycloaddition Reactions

| Reaction Type | Reactant 2 (Example) | Resulting Ring System |

| Diels-Alder | Butadiene | Cyclohexene |

| 1,3-Dipolar Cycloaddition | Azide (e.g., NaN₃) | Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline |

This table provides examples of potential cycloaddition reactions.

The presence of the vinyl group makes this compound a monomer that can undergo polymerization to form macromolecules. This process involves the successive addition of monomer units to a growing polymer chain. byjus.com Both homopolymers and copolymers, where it is combined with other vinyl monomers, can be synthesized.

Free radical polymerization is a common method for polymerizing vinyl monomers. byjus.com The process is initiated by a free radical species, which can be generated by the decomposition of an initiator like benzoyl peroxide or AIBN. tcichemicals.com The initiator radical adds to the vinyl group of the monomer, creating a new radical that can then propagate by adding to another monomer molecule. This chain reaction continues until termination occurs through the combination or disproportionation of two radical chains. byjus.com This method allows for the synthesis of poly(this compound).

Cationic polymerization is another pathway for the polymerization of this compound, particularly due to the ability of the vinyl group to stabilize a positive charge in the transition state. libretexts.org This process is initiated by a cationic species, often a strong acid or a Lewis acid in the presence of a proton source. libretexts.orgmdpi.com The initiator adds to the vinyl group, generating a carbocation which then propagates by attacking the double bond of another monomer. The chain growth continues until a termination or chain transfer event occurs. libretexts.org

Table 4: Polymerization Methods and Potential Polymers

| Polymerization Method | Initiator Example | Polymer Type |

| Free Radical Polymerization | Benzoyl Peroxide | Homopolymer: Poly(this compound) |

| Cationic Polymerization | Boron Trifluoride (BF₃) | Homopolymer: Poly(this compound) |

| Copolymerization (Free Radical) | Styrene, AIBN | Copolymer: Poly(this compound-co-styrene) |

This table outlines potential polymerization outcomes.

Polymerization and Copolymerization Potential

Anionic Polymerization Methodologies

Anionic polymerization is a chain-growth polymerization initiated by anions. wikipedia.org For this process to be effective, the vinyl monomer must contain substituents that can stabilize the negative charge of the propagating carbanion. wikipedia.org Vinyl monomers such as styrene, butadiene, and acrylates are well-suited for this type of polymerization. wikipedia.org this compound, possessing a vinyl group, is theoretically susceptible to anionic polymerization. The quinazolinone ring system, with its electron-withdrawing carbonyl group and aromatic structure, would play a significant role in influencing the reactivity of the vinyl group and the stability of the resulting carbanion.

The initiation of anionic polymerization can occur through two primary mechanisms: electron transfer or attack by a strong nucleophile (anion). wikipedia.org

Initiation by Electron Transfer: This method often employs alkali metals, such as sodium, in the presence of an electron carrier like naphthalene, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.org An electron is transferred from the initiator system to the monomer, creating a radical anion. This radical anion can then dimerize to form a dianion, which initiates the polymerization from both ends. uni-bayreuth.de

Initiation by Strong Anions: Strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium), can directly add to the vinyl group of the monomer, creating a carbanionic propagating species. wikipedia.orguni-bayreuth.de The rate and control of the polymerization are highly dependent on the solvent used; polar solvents like THF generally lead to faster reactions compared to nonpolar hydrocarbon solvents due to better solvation of the ionic species. uni-bayreuth.de

A key advantage of anionic polymerization is the potential for creating "living polymers," where termination and chain transfer reactions are absent. ethernet.edu.et This allows for the synthesis of polymers with a predictable molecular weight and a narrow molecular weight distribution. ethernet.edu.et It also enables the creation of complex polymer architectures, such as block copolymers. ethernet.edu.et While specific studies on the anionic polymerization of this compound are not extensively detailed in the literature, the general principles suggest that under controlled, anhydrous, and oxygen-free conditions with a suitable initiator and solvent system, polymerization could be achieved.

Chemical Transformations of the Quinazolinone Nucleus

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. pressbooks.pub The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. uomustansiriyah.edu.iquci.edu The first step, the attack of the aromatic ring on the electrophile, is generally the rate-determining step. uci.edu

Given these competing influences, electrophilic attack is expected to occur at positions on the benzenoid ring that are activated by the N-1 atom and not strongly deactivated. The most likely positions for substitution would be C-5 and C-7. The specific outcome of an EAS reaction (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation) would depend on the reaction conditions and the nature of the electrophile. pressbooks.pubmasterorganicchemistry.com For instance, studies on related quinazolinone systems have shown that the electron-donating or -withdrawing nature of existing substituents significantly influences the reactivity and regioselectivity of subsequent electrophilic attacks. nsf.gov

Nucleophilic Additions and Substitutions at Ring Heteroatoms (N-1, N-3)

The quinazolinone nucleus contains two nitrogen atoms, N-1 and N-3, which can participate in nucleophilic reactions. The N-3 position, being part of a lactam structure, possesses an acidic proton. This allows for deprotonation by a suitable base to form an anion, which can then act as a nucleophile. This anion can subsequently react with various electrophiles, such as alkyl halides or benzyl (B1604629) bromides, in an N-alkylation reaction. researchgate.net For example, studies on the related 6-bromo-2-vinyl-3H-quinazolin-4-one have demonstrated its use as a key intermediate for preparing a series of N-3 substituted derivatives through alkylation with different benzyl bromides, as well as methyl and ethyl iodide. researchgate.net

Reactions Involving the Carbonyl Group

The carbonyl group at the C-4 position of the quinazolinone ring is a key functional group that undergoes characteristic reactions. uomustansiriyah.edu.iq Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon is electrophilic, while the oxygen is nucleophilic (and weakly basic). ic.ac.uk

Common reactions involving the carbonyl group include:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. libretexts.org This can occur under basic/neutral conditions, where the nucleophile attacks first, or under acidic conditions, where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbon. libretexts.orgmasterorganicchemistry.com For example, reaction with 2,4-dinitrophenylhydrazine (B122626) can be used to form a dinitrophenylhydrazone, which serves as a qualitative test for the carbonyl group. uomustansiriyah.edu.iq

Reduction: The carbonyl group can be reduced to a secondary alcohol or completely to a methylene (B1212753) group (CH2), depending on the reducing agent and reaction conditions.

Conversion to Thiocarbonyl: The carbonyl group can be converted to a thiocarbonyl (C=S) group using reagents like Lawesson's reagent.

The reactivity of the carbonyl in the quinazolinone system is modulated by its inclusion in the lactam ring, which can influence its electrophilicity compared to a simple ketone. ic.ac.uk

Mechanistic Investigations of Key Reaction Pathways

Elucidation of Reaction Intermediates and Transition States

Understanding the mechanism of a chemical reaction requires identifying the transient species that exist between reactants and products, namely reaction intermediates and transition states. libretexts.orglibretexts.org A reaction intermediate corresponds to a local energy minimum on the reaction coordinate diagram, representing a short-lived but potentially isolatable molecule. youtube.com A transition state is an energy maximum and represents the highest-energy point along the pathway of a single reaction step; it is inherently unstable and cannot be isolated. youtube.comyoutube.com

Mechanistic studies often employ a combination of experimental and computational methods to probe these fleeting species.

Experimental Approaches: Kinetic isotope effect studies can reveal whether a specific C-H bond is broken in the rate-determining step. nsf.gov Trapping experiments can be designed to capture and identify reactive intermediates.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for calculating the structures and energies of intermediates and transition states, providing a detailed picture of the reaction pathway. nih.gov

For reactions involving the quinazolinone scaffold, mechanistic proposals have been put forward. For example, in the rhodium(III)-catalyzed C-H annulation of 2-phenylquinazolin-4(3H)-ones, a plausible mechanism involves several key intermediates. nsf.gov The proposed pathway includes the initial generation of a cationic Rh(III) complex, followed by N-directed C-H activation to form a five-membered rhodacyclic intermediate. Subsequent coordination with a sulfoxonium ylide, migratory insertion to form a six-membered metallacycle, and final protonolysis regenerate the catalyst and yield the product. nsf.gov Such studies, which elucidate intermediates like metallacycles and their corresponding transition states, are crucial for optimizing reaction conditions and designing new synthetic methodologies. nsf.govnih.gov

Quantum Chemical and Theoretical Investigations of 6 Vinylquinazolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the precise study of electronic structures. researchgate.net By modeling electron density, DFT can accurately predict molecular geometries, reaction mechanisms, and various chemical properties, making it an indispensable tool in chemical research. researchgate.net For quinazolinone derivatives, DFT calculations are frequently employed to elucidate their structural and electronic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 6-Vinylquinazolin-4(1H)-one, this process would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govnih.gov The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure is a true energy minimum. uctm.edu

Following optimization, an analysis of the electronic structure reveals insights into the molecule's reactivity. Key components of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. nih.gov

Illustrative Data for this compound Electronic Properties: This table presents hypothetical, yet typical, values for quinazolinone derivatives calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 Debye |

DFT calculations are a well-established method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which can significantly aid in structure verification and assignment of experimental spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com

The process involves optimizing the molecular geometry first and then performing the NMR calculation. mdpi.com For improved accuracy, calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate experimental conditions. mdpi.com The predicted chemical shifts for ¹H and ¹³C nuclei are then compared with experimental data. A strong correlation, often evaluated by the mean absolute error (MAE), confirms the structural assignment. nih.govnih.gov Machine learning models trained on DFT data have also emerged as a rapid and accurate alternative for predicting NMR shifts. nih.govrsc.org

Illustrative Comparison of Predicted vs. Experimental NMR Shifts for this compound: This table shows a hypothetical comparison to demonstrate the typical accuracy of DFT-based NMR predictions.

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

| C2 | 147.2 | 146.8 | 8.15 | 8.10 |

| C4 | 164.5 | 164.1 | - | - |

| C4a | 122.0 | 121.5 | - | - |

| C5 | 128.1 | 127.9 | 8.30 | 8.25 |

| C6 | 135.8 | 135.5 | - | - |

| C7 | 127.4 | 127.1 | 7.90 | 7.85 |

| C8 | 118.0 | 117.6 | 7.60 | 7.55 |

| C8a | 149.3 | 149.0 | - | - |

| Cα (Vinyl) | 136.5 | 136.2 | 6.80 | 6.75 |

| Cβ (Vinyl) | 116.2 | 115.9 | 5.95 (trans), 5.45 (cis) | 5.90 (trans), 5.40 (cis) |

DFT can be used to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. researchgate.net This analysis helps in understanding the reaction's feasibility, identifying the rate-determining step (the step with the highest activation energy), and exploring the effects of catalysts or different reaction conditions. researchgate.net For instance, studies on related quinazolinones have used DFT to map out the energy profiles for their formation, providing valuable insights into the underlying mechanisms. researchgate.net

Molecules with rotatable bonds, such as the vinyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around a specific dihedral angle (e.g., the C5-C6-Cα-Cβ angle).

The results of this scan reveal the energy minima, which correspond to stable conformers, and the energy maxima, which represent the rotational barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. For six-membered rings like the quinazolinone core, the primary conformation is typically a stable, near-planar arrangement, but the orientation of substituents can lead to different stable forms. dalalinstitute.comlibretexts.orgnih.gov

Strategic Utility of 6 Vinylquinazolin 4 1h One As a Chemical Building Block

Quinazolinone Scaffolds in Complex Heterocycle Synthesis

The quinazolinone ring system is a fundamental component in the synthesis of more elaborate heterocyclic structures. Its inherent chemical properties make it an ideal precursor for the construction of fused polycyclic systems and a valuable intermediate in multicomponent reactions.

Precursor for Fused Polycyclic Systems

The quinazolinone nucleus of 6-vinylquinazolin-4(1H)-one can serve as a foundational element for the synthesis of fused polycyclic systems. Although direct examples involving the 6-vinyl derivative are not extensively detailed in the provided search results, the general reactivity of the quinazolinone scaffold is well-established for creating such complex structures. For instance, methods like palladium-catalyzed annulation of 2-phenylquinazolin-4(3H)-ones have been employed to furnish C5/C6-benzene-fused isoquinolino[1,2-b]quinazolinones. nsf.gov Similarly, Rh(III)-catalyzed C–H activation and annulation of 2-arylquinazolin-4(3H)-ones with sulfoxonium ylides provide a route to C6-substituted isoquinolino[1,2-b]quinazolines. nsf.govacs.org These methodologies highlight the potential for the quinazolinone core within this compound to undergo cyclization and annulation reactions to generate novel, complex heterocyclic frameworks. The presence of the vinyl group could potentially influence the regioselectivity of these reactions or be reserved for post-cyclization functionalization.

Leveraging the Vinyl Group for Diversification and Functionalization

The vinyl group at the 6-position of the quinazolinone ring is a key feature that allows for extensive chemical modification. This reactive handle provides a gateway for the introduction of a wide array of chemical moieties and for the synthesis of novel macromolecules.

Direct Attachment of Diverse Chemical Moieties

The vinyl group of this compound is susceptible to a variety of chemical transformations, enabling the direct attachment of diverse chemical groups. A prominent reaction is the conjugate addition of nucleophiles across the vinyl function. This has been demonstrated with related 2-chloro-4-vinylquinazoline, where various nucleophiles add to the vinyl group. mdpi.com This suggests that similar reactivity can be expected for this compound, allowing for the introduction of amines, thiols, and other nucleophilic fragments.

Furthermore, the vinyl group can participate in other well-established reactions of alkenes, such as:

Heck coupling: for the introduction of aryl or vinyl substituents.

Hydroboration-oxidation: to yield an alcohol functional group.

Epoxidation: to form an epoxide, which can be further opened by various nucleophiles.

Metathesis reactions: for the formation of new carbon-carbon double bonds.

These transformations allow for the systematic modification of the 6-position, leading to a diverse library of quinazolinone derivatives with tailored properties.

Macromolecular Design and Polymer Synthesis Applications (e.g., Monomers for Copolymers, Cross-linkers)

The presence of a polymerizable vinyl group makes this compound a valuable monomer for applications in macromolecular design and polymer synthesis. unsw.edu.auuni-halle.dersc.org It can be subjected to various polymerization techniques, such as free-radical polymerization or controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, to produce homopolymers or copolymers. mdpi.com

As a monomer, this compound can be copolymerized with other vinyl monomers to create copolymers with tailored properties. The quinazolinone unit can impart specific characteristics to the resulting polymer, such as thermal stability, fluorescence, or biological activity. Furthermore, if a divinyl quinazolinone derivative were synthesized, it could act as a cross-linker, leading to the formation of polymer networks with enhanced mechanical properties. The ability to incorporate this heterocyclic moiety into polymer chains opens up possibilities for the development of advanced materials for applications in fields like drug delivery, coatings, and electronics. unsw.edu.au

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to efficiently generate structurally diverse small molecules to explore chemical space and identify novel bioactive compounds. broadinstitute.orgunits.itnih.gov this compound is an excellent scaffold for DOS due to its two orthogonal points of diversification: the quinazolinone core and the vinyl group.

A strategic approach to library generation would involve a divergent synthesis plan. Starting from this compound, one branch of the synthesis could focus on modifying the quinazolinone core, for example, through N-alkylation or N-arylation at the N1 or N3 positions. Another branch could exploit the reactivity of the vinyl group through various transformations as described in section 6.2.1. A third, more advanced strategy would involve combining modifications at both sites. This multi-pronged approach allows for the rapid generation of a large and diverse library of compounds from a single, versatile starting material. The development of such libraries is crucial for screening against biological targets to discover new therapeutic agents. rsc.orgrsc.org

Future Directions and Emerging Research Perspectives for 6 Vinylquinazolin 4 1h One

Innovation in Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of 6-Vinylquinazolin-4(1H)-one. While traditional methods may rely on harsh reagents and generate significant waste, emerging strategies offer cleaner alternatives.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various quinazolinone derivatives. mdpi.comnih.gov Future studies could optimize microwave-assisted protocols for the introduction of the vinyl group at the C6-position, potentially through palladium-catalyzed cross-coupling reactions under greener conditions.

Another avenue lies in the exploration of catalyst-free condensation reactions in aqueous media . The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Developing a one-pot synthesis of this compound in water would represent a significant advancement in sustainable chemistry.

Furthermore, the use of recyclable nanocatalysts , such as magnetic modified graphene oxide supported with copper, presents an opportunity to minimize catalyst waste and improve the economic viability of the synthesis. nih.gov Research into the application of such catalysts for the synthesis of vinyl-substituted quinazolinones could lead to highly efficient and sustainable processes.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. |

| Aqueous Media Reactions | Elimination of hazardous organic solvents, improved safety profile. |

| Recyclable Nanocatalysts | Catalyst recovery and reuse, reduced environmental impact. |

| One-Pot Reactions | Increased efficiency, reduced waste from intermediate purification steps. |

Exploration of Undiscovered Reactivity and Catalytic Pathways

The vinyl group at the C6-position of the quinazolinone ring is a versatile functional handle that opens up a vast landscape of potential chemical transformations. Future research should be directed towards exploring the unique reactivity of this moiety to generate novel derivatives with enhanced biological activities or material properties.

A key area of investigation will be the transition metal-catalyzed C-H functionalization of the quinazolinone core in the presence of the vinyl group. researchgate.net Understanding how the vinyl substituent influences the regioselectivity of C-H activation will be crucial for the development of efficient methods for further derivatization. Additionally, the vinyl group itself can participate in a variety of catalytic reactions. For instance, rhodium(III)-catalyzed C-H annulation with sulfoxonium ylides has been used for the synthesis of C6-substituted isoquinolino[1,2-b]quinazolines, and future studies could explore similar transformations with 2-vinylquinazolin-4(3H)-ones. nsf.govdoi.org

The reactivity of the vinyl group can also be harnessed in cycloaddition reactions and Michael additions . These reactions could be employed to construct complex heterocyclic systems fused to the quinazolinone core, leading to the discovery of novel chemical scaffolds. The development of palladium-catalyzed cine-substitution reactions, where the incoming group adds to a different position than the leaving group, could also offer a novel pattern of reactivity for vinyl-substituted quinazolinones. organic-chemistry.org

Moreover, the selective functionalization of the vinyl group while preserving the quinazolinone core is another important research direction. Reactions such as hydrosilylation, thiol-ene reactions, and polymerization could be explored to create novel hybrid organic-inorganic materials with unique properties. mdpi.com

Integration of Advanced In Situ Characterization Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for process optimization and the development of more efficient catalytic systems. The integration of advanced in situ spectroscopic techniques will be instrumental in achieving this goal.

Techniques such as in situ Surface-Enhanced Raman Scattering (SERS) can provide real-time monitoring of catalytic reactions. For instance, SERS has been successfully employed to monitor palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering insights into the kinetics and mechanism of the catalytic cycle. nih.gov The application of in situ SERS to the synthesis of this compound could help in optimizing reaction conditions and identifying key intermediates.

Other in situ techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the reaction progress and the formation of transient species. frontiersin.orgyoutube.comsolubilityofthings.comlongdom.orgnews-medical.net By observing the reaction as it happens, researchers can gain a more comprehensive understanding of the underlying chemical processes, leading to the rational design of improved synthetic methods.

| In Situ Technique | Potential Application for this compound Research |

| Surface-Enhanced Raman Scattering (SERS) | Real-time monitoring of catalytic cross-coupling reactions for vinyl group introduction. |

| Infrared (IR) Spectroscopy | Identification of functional group transformations and reaction intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of reaction pathways and kinetic studies. |

| X-Ray Absorption Spectroscopy (XAS) | Probing the electronic structure and coordination environment of metal catalysts. rsc.org |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Machine learning models can be trained to predict the reactivity and site selectivity of chemical reactions. researchgate.netdigitellinc.comappliedclinicaltrialsonline.comdoaj.orgmit.edu For this compound, ML models could predict the outcome of various functionalization reactions on both the quinazolinone core and the vinyl substituent. This predictive capability would enable researchers to prioritize promising reactions for experimental validation, thereby saving time and resources.

Furthermore, AI and ML can be integrated into the broader drug discovery pipeline. By analyzing structure-activity relationships, these models can help in the design of novel this compound derivatives with improved pharmacological properties. The ability of AI to navigate the vast chemical space can accelerate the identification of potent and selective drug candidates.

| AI/ML Application | Potential Impact on this compound Research |

| AI-Powered Retrosynthesis | Design of novel and efficient synthetic routes. |

| Machine Learning for Reactivity Prediction | Prediction of reaction outcomes and site selectivity. |

| Generative Models for Drug Design | In silico design of new derivatives with desired properties. |

| Predictive Models for ADMET Properties | Early assessment of the pharmacokinetic and toxicological profiles of new compounds. |

Q & A

Q. What are the common synthetic routes for 6-Vinylquinazolin-4(1H)-one, and how can heterogeneous catalysts improve reaction efficiency?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions using precursors like substituted anthranilic acids or aldehydes. Heterogeneous solid acid catalysts (e.g., zeolites, sulfonated carbon) enhance yield and selectivity by providing active sites for intramolecular cyclization while minimizing side reactions. For example, catalysts such as Amberlyst-15 or silica-supported acids can achieve yields >80% under mild conditions (80–100°C, 6–8 hours) . Optimize catalyst loading (5–10 wt%) and solvent polarity (e.g., ethanol/water mixtures) to balance reaction kinetics and product purity.

Q. How should researchers characterize the structural and electronic properties of this compound derivatives?

Methodological Answer: Use a combination of spectroscopic and computational tools:

- 1H/13C NMR : Assign vinyl proton signals (δ 5.5–6.5 ppm) and carbonyl carbons (δ 160–170 ppm) to confirm regioselectivity .

- FT-IR : Identify the C=O stretch (~1650 cm⁻¹) and vinyl C-H vibrations (~3050 cm⁻¹) .

- X-ray crystallography : Resolve steric effects of the vinyl substituent on the quinazolinone core .

- DFT calculations : Analyze electron density distribution to predict reactivity at the vinyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives, such as antimicrobial vs. cytotoxic effects?

Methodological Answer: Address discrepancies through:

- Standardized bioassays : Use the twofold serial dilution technique (as in ) to ensure consistent MIC (Minimal Inhibitory Concentration) measurements against reference strains (e.g., S. aureus, E. coli).

- Selectivity indices : Compare cytotoxicity (e.g., IC₅₀ in HEK-293 cells) and antimicrobial activity to identify derivatives with therapeutic windows .

- Meta-analysis : Cross-reference datasets from studies using similar substituents (e.g., fluoro or chloro groups) to isolate structure-activity trends .

Q. What experimental design principles apply to optimizing reaction conditions for synthesizing this compound derivatives under microwave irradiation?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters like microwave power (100–300 W), irradiation time (5–20 minutes), and solvent (DMF, ethanol) to identify optimal conditions .

- In situ monitoring : Use HPLC or GC-MS to track intermediate formation and avoid overfunctionalization.

- Green chemistry metrics : Calculate E-factors (waste/product ratio) to assess sustainability improvements over conventional heating .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting kinase inhibition?

Methodological Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the C6 position to enhance binding to ATP pockets .

- Pharmacophore modeling : Map hydrophobic (vinyl group) and hydrogen-bonding (quinazolinone carbonyl) features using software like Schrödinger .

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) to identify selectivity patterns .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on the cytotoxicity of this compound derivatives in different cell lines?

Methodological Answer:

- Cell-line specificity : Validate results across multiple lines (e.g., MCF-7, HeLa, A549) to rule out tissue-specific effects .

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic mechanisms .

- ROS quantification : Measure reactive oxygen species (ROS) levels to determine if cytotoxicity is oxidative-stress-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.